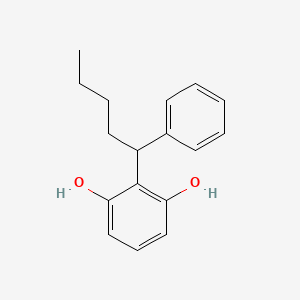
1,3-Benzenediol, 2-(1-phenylpentyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenediol, 2-(1-phenylpentyl)- typically involves the alkylation of resorcinol with 1-phenylpentyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the halide by the hydroxyl groups on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors. The initial step often involves the preparation of 1-phenylpentyl halides, followed by their reaction with resorcinol under controlled conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,3-Benzenediol, 2-(1-phenylpentyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学研究应用
1,3-Benzenediol, 2-(1-phenylpentyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-benzenediol, 2-(1-phenylpentyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenylpentyl group can interact with hydrophobic regions of proteins and membranes, influencing their activity.
相似化合物的比较
Similar Compounds
Resorcinol (1,3-Benzenediol): The parent compound with similar hydroxyl groups but lacking the phenylpentyl substitution.
Catechol (1,2-Benzenediol): An isomer with hydroxyl groups in the ortho position.
Hydroquinone (1,4-Benzenediol): An isomer with hydroxyl groups in the para position.
Uniqueness
1,3-Benzenediol, 2-(1-phenylpentyl)- is unique due to the presence of the phenylpentyl group, which imparts distinct chemical and physical properties compared to its isomers. This substitution can enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
65578-70-3 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
2-(1-phenylpentyl)benzene-1,3-diol |
InChI |
InChI=1S/C17H20O2/c1-2-3-10-14(13-8-5-4-6-9-13)17-15(18)11-7-12-16(17)19/h4-9,11-12,14,18-19H,2-3,10H2,1H3 |
InChI 键 |
IEDOITGISASPLS-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C1=CC=CC=C1)C2=C(C=CC=C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


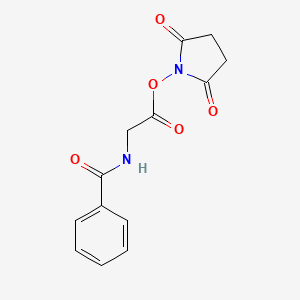
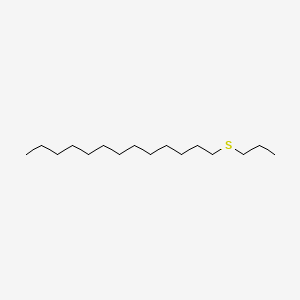
![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)
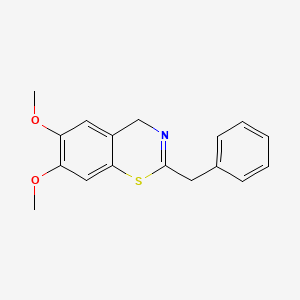
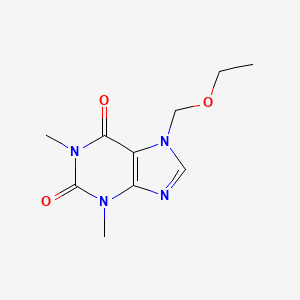
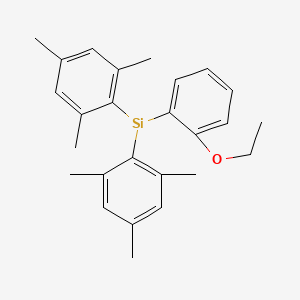
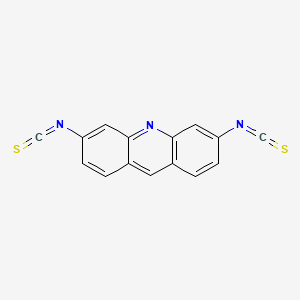

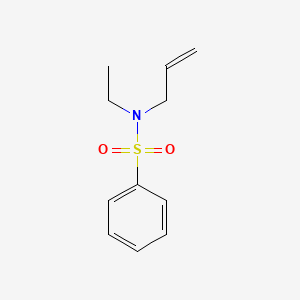
![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)


